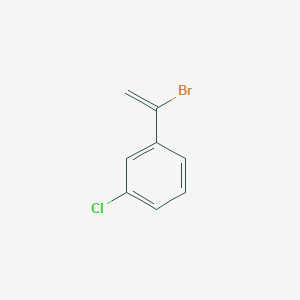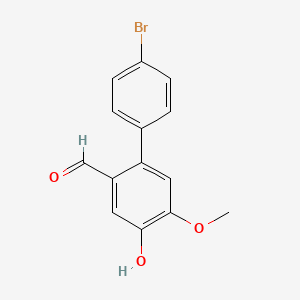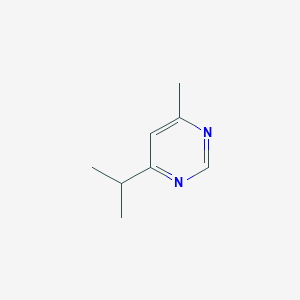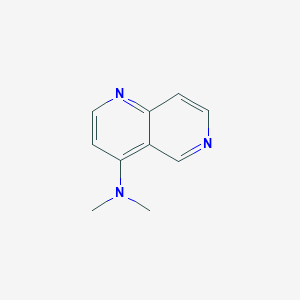
1-(1-Bromovinyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromovinyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromovinyl group is attached to the first carbon and a chlorine atom is attached to the third carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromovinyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-chlorostyrene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products include 1-(1-aminovinyl)-3-chlorobenzene or 1-(1-thiovinyl)-3-chlorobenzene.
Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: The major product is 3-chlorostyrene.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromovinyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Bromovinyl)-3-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom at the fourth position.
1-(1-Bromovinyl)-2-chlorobenzene: Similar structure but with the chlorine atom at the second position.
1-(1-Bromovinyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-(1-Bromovinyl)-3-chlorobenzene is unique due to the specific positioning of the bromovinyl and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers.
Eigenschaften
Molekularformel |
C8H6BrCl |
|---|---|
Molekulargewicht |
217.49 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
InChI-Schlüssel |
JTPCJMLFJFUIDW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-phenyl-5H,7H-isoxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8286313.png)






![[(R)-1-(4-aminophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8286346.png)
![7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride](/img/structure/B8286373.png)


